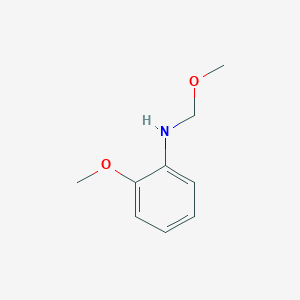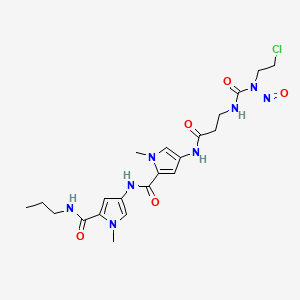![molecular formula C32H50O2 B14287260 4-(Dodecyloxy)-4'-[(5-methylheptyl)oxy]-1,1'-biphenyl CAS No. 113963-16-9](/img/no-structure.png)
4-(Dodecyloxy)-4'-[(5-methylheptyl)oxy]-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. The specific substituents in this compound are a dodecyloxy group and a 5-methylheptyloxy group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of Alkoxy Groups: The dodecyloxy and 5-methylheptyloxy groups can be introduced through nucleophilic substitution reactions, where the corresponding alkyl halides react with the biphenyl core in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Suzuki Coupling: Utilizing continuous flow reactors to scale up the Suzuki coupling reaction.
Efficient Nucleophilic Substitution: Optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The alkoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of new alkoxy or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl exerts its effects can be attributed to its amphiphilic structure, allowing it to interact with both hydrophobic and hydrophilic environments. This interaction can influence molecular targets such as cell membranes, enzymes, and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dodecyloxy)-4’-methoxy-1,1’-biphenyl: Similar structure but with a methoxy group instead of a 5-methylheptyloxy group.
4-(Hexadecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl: Similar structure but with a hexadecyloxy group instead of a dodecyloxy group.
Uniqueness
4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl is unique due to the specific combination of its alkoxy groups, which confer distinct physical and chemical properties compared to other biphenyl derivatives.
Eigenschaften
| 113963-16-9 | |
Molekularformel |
C32H50O2 |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
1-dodecoxy-4-[4-(5-methylheptoxy)phenyl]benzene |
InChI |
InChI=1S/C32H50O2/c1-4-6-7-8-9-10-11-12-13-15-26-33-31-22-18-29(19-23-31)30-20-24-32(25-21-30)34-27-16-14-17-28(3)5-2/h18-25,28H,4-17,26-27H2,1-3H3 |
InChI-Schlüssel |
BZKIXNAAABAXNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)

![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)

